

Brilanestrant's Binding Affinity to Estrogen Receptors: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilanestrant (formerly known as GDC-0810 and ARN-810) is a nonsteroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] As a SERD, **Brilanestrant** binds to the estrogen receptor (ER) and induces a conformational change that leads to the degradation of the receptor, thereby inhibiting the growth and survival of ER-expressing cancer cells.[3][4] This document provides a comprehensive technical overview of **Brilanestrant**'s binding affinity to estrogen receptors, detailing quantitative data, experimental methodologies, and the associated signaling pathways.

Quantitative Binding Affinity and Functional Data

Brilanestrant demonstrates a high binding affinity for both estrogen receptor alpha (ER α) and estrogen receptor beta (ER β), with a slightly higher affinity for ER α . Its potent activity is further characterized by its ability to induce ER α degradation and inhibit the proliferation of ER-positive breast cancer cells at nanomolar concentrations. The following tables summarize the key quantitative data for **Brilanestrant**.

Table 1: Estrogen Receptor Binding Affinity of Brilanestrant[5][6][7][8][9]



Target	Assay Type	Value (IC50)
Estrogen Receptor α (ERα)	Radioligand Binding Assay	6.1 nM
Estrogen Receptor β (ERβ)	Radioligand Binding Assay	8.8 nM

Table 2: Functional Activity of Brilanestrant[5][6][8][9]

[10]

Activity	Cell Line	Value
ERα Degradation	MCF-7	0.7 nM (EC50)
Inhibition of Cell Viability	MCF-7	2.5 nM (IC50)
Transcriptional Antagonism (3xERE)	MCF-7	2.0 nM (IC50)

Table 3: Binding Affinity of Brilanestrant for ERα

Mutants[8][11]

ERα Mutant	Assay Type	Value (IC50)
Wild-Type (WT)	Cell-free E2 Competitive Binding	2.6 nM
Y537S	Cell-free E2 Competitive Binding	5.5 nM
D538G	Cell-free E2 Competitive Binding	5.4 nM

Table 4: Selectivity of Brilanestrant for Other Nuclear

Receptors[8][11]

Receptor	Assay Type	Value (IC50)
Androgen Receptor (AR)	Binding Assay	> 4000 nM
Glucocorticoid Receptor (GR)	Binding Assay	990 nM



Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and functional activity of **Brilanestrant**.

Radioligand Competitive Binding Assay for ER α and ER β

This assay quantifies the affinity of **Brilanestrant** for ER α and ER β by measuring its ability to displace a radiolabeled ligand.

Materials:

- Recombinant human ERα and ERβ
- [3H]-Estradiol (Radioligand)
- Brilanestrant (Test Compound)
- Assay Buffer (e.g., Tris-HCl buffer with additives)
- Scintillation fluid
- · 96-well plates
- Filter mats
- Scintillation counter

Procedure:

- Prepare a series of dilutions of Brilanestrant.
- In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol, and the various concentrations of **Brilanestrant**.
- Add a fixed concentration of either recombinant human ERα or ERβ to each well.

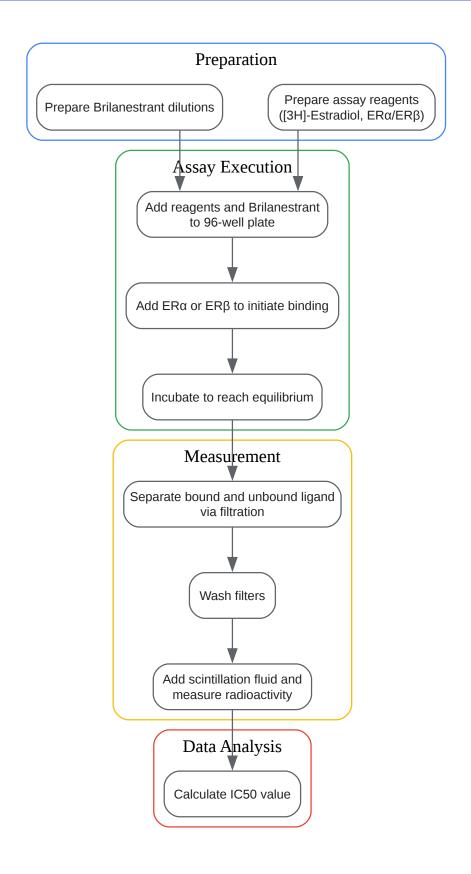






- Incubate the plate to allow the binding to reach equilibrium.
- Separate the bound from the unbound radioligand by rapid filtration through filter mats.
- Wash the filters to remove any non-specifically bound radioligand.
- Dry the filters and add scintillation fluid.
- Measure the radioactivity on each filter using a scintillation counter.
- The concentration of **Brilanestrant** that inhibits 50% of the specific binding of [3H]-Estradiol is determined as the IC50 value.





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Caption: Workflow for Radioligand Competitive Binding Assay.



In-Cell Western Assay for ERα Degradation

This immunofluorescence-based assay quantifies the degradation of ER α in cells following treatment with **Brilanestrant**.

Materials:

- MCF-7 cells
- Brilanestrant
- Primary antibody against ERα
- IRDye®-conjugated secondary antibody
- Cell stain for normalization (e.g., DRAQ5™)
- Fixing and permeabilization reagents (e.g., formaldehyde, Triton X-100)
- · Blocking buffer
- 96-well black-walled plates
- Infrared imaging system

Procedure:

- Seed MCF-7 cells in a 96-well black-walled plate and allow them to adhere.
- Treat the cells with a range of concentrations of Brilanestrant for a specified time (e.g., 4 hours).
- Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
- Block non-specific antibody binding with a blocking buffer.
- Incubate the cells with a primary antibody specific for ERα.
- Wash the cells to remove unbound primary antibody.

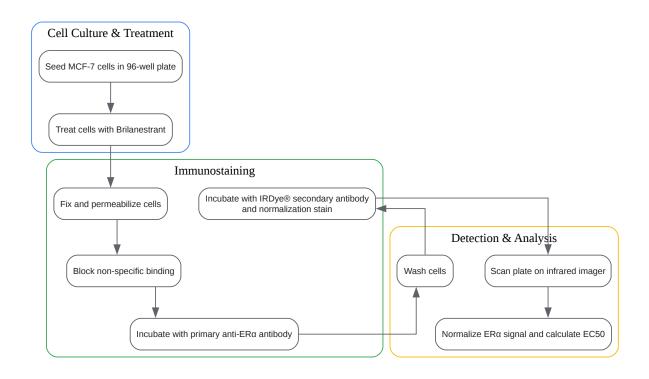
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- Incubate with an IRDye®-conjugated secondary antibody and a cell normalization stain.
- Wash the cells to remove unbound secondary antibody and stain.
- Scan the plate using an infrared imaging system to detect the fluorescence from the secondary antibody (ERα signal) and the normalization stain (cell number signal).
- The ER α signal is normalized to the cell number signal, and the EC50 value for ER α degradation is calculated.







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